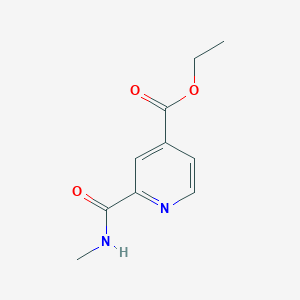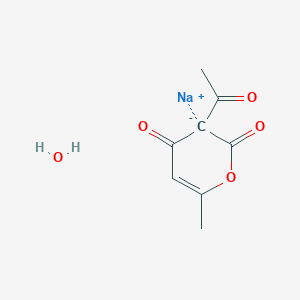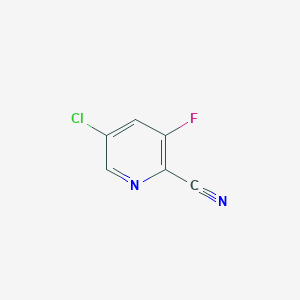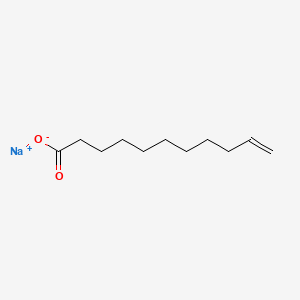
Sodium undecylenate
Descripción general
Descripción
Sodium undecylenate, also known as sodium 11-undecenoate, is a naturally occurring fatty acid found in a variety of plant and animal sources. It is a saturated fatty acid with a chain length of 11 carbon atoms and a molecular weight of 168.24 g/mol. It is mainly used in the synthesis of surfactants, emulsifiers, and detergents. It is also used in the production of lubricants, lubricant additives, and fuel additives.
Aplicaciones Científicas De Investigación
Medical Applications Antifungal Agent
Sodium undecylenate is utilized in the medical field as an antifungal agent. It is found in topical over-the-counter products that treat skin infections such as athlete’s foot, relieving symptoms like itching, burning, and irritation associated with the condition .
Pharmaceutical Manufacturing Excipient
In pharmaceuticals, Sodium undecylenate can serve as an excipient, a substance formulated alongside the active ingredient of a medication. It may be used to aid in the processing of the drug or to enhance stability .
Industrial Uses Nylon Production
Industrially, Sodium undecylenate is a precursor in the manufacture of Nylon-11, a type of polyamide used in various applications due to its resilience and thermal properties .
4. Personal Care Products: Hygiene and Cosmetics Sodium undecylenate is also used in personal hygiene products and cosmetics, where its antimicrobial properties help preserve the products and prevent spoilage .
Agriculture Antimicrobial Properties
In agriculture, Sodium undecylenate’s antimicrobial properties make it valuable as a preservative, potentially extending the shelf life of various agricultural products .
Textile Industry Preservative Effects
The textile industry benefits from Sodium undecylenate’s preservative effects, which can help prevent microbial growth on fabrics, thus protecting them from degradation .
Paints & Coatings Antimicrobial Additive
Sodium undecylenate serves as an antimicrobial additive in paints and coatings, contributing to the longevity and durability of these products by preventing mold and mildew growth .
Research Tool Skin Corrosivity Testing
In scientific research, Sodium undecylenate is used in reconstructed human epidermis models to identify skin corrosive chemicals, aiding in safety testing and regulatory compliance .
Propiedades
IUPAC Name |
sodium;undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPZNSPQXLRRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037039 | |
| Record name | Sodium undecylenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium undecylenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21821 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium undecylenate | |
CAS RN |
3398-33-2 | |
| Record name | Sodium undecylenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium undecylenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium undec-10-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium undecylenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM UNDECYLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50TG7E11W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of sodium undecylenate in materials science?
A1: Sodium undecylenate is often used as a reactive surfactant in emulsion polymerization. [, , ] This means it participates in the polymerization reaction while also stabilizing the emulsion, leading to unique properties in the resulting polymers. For example, it can be used to create stable nonsoap acrylate emulsions with improved water resistance compared to traditional emulsions containing emulsifiers. []
Q2: How does the presence of sodium undecylenate affect the properties of polystyrene-butyl acrylate emulsions?
A2: In emulsifier-free emulsion polymerization of styrene-butyl acrylate, sodium undecylenate plays a crucial role in influencing particle morphology and emulsion stability. [] By incorporating into the polymer structure, it enhances emulsification efficiency, resulting in more uniform and less adhesive particles compared to systems using traditional emulsifiers. [, ] The amount of sodium undecylenate and the pH of the system can further impact particle size and distribution. []
Q3: Can sodium undecylenate be used to synthesize nanoparticles? If so, what are the advantages?
A3: Yes, sodium undecylenate has been successfully used in the synthesis of various nanoparticles. One example is its use in creating oligomeric micelles that can be chemisorbed onto magnetic iron oxide nanoparticles (MNPs). [] These MNP-oSUD nanoparticles exhibit a unique multicore structure with the micelles providing diverse retention mechanisms, making them suitable for extracting a wide range of analytes. [] Additionally, sodium undecylenate has been used to produce fluorescent magnetic nanoparticles for potential dual-modality imaging applications. []
Q4: How does the structure of sodium undecylenate contribute to its properties as a surfactant?
A4: Sodium undecylenate possesses a hydrophobic alkyl chain and a hydrophilic carboxylate group. This amphiphilic nature allows it to reside at the interface of oil and water phases, reducing surface tension and stabilizing emulsions. [, ] Furthermore, the presence of a terminal double bond in its alkyl chain allows for its participation in polymerization reactions, making it a reactive surfactant. [, , ]
Q5: Are there any studies on the polymerization of styrene in the presence of sodium undecylenate?
A5: While the provided abstracts don't directly investigate styrene polymerization with sodium undecylenate, they do explore similar systems. Research shows that styrene polymerization can occur in the presence of other sodium salts of fatty acids, like sodium oleate. [] The polymerization rate in such systems appears to be independent of the carbon chain length in saturated fatty acid salts. Interestingly, unsaturated fatty acid salts with cis double bonds (sodium linolate, sodium linolenate) show significant influence on styrene polymerization, suggesting a potential role for the double bond in the initiation process. [] Further research could explore if similar behavior is observed with sodium undecylenate.
Q6: What is the impact of varying the ratio of sodium dodecyl sulfate (SDS) to sodium undecylenate (UnNa) in the polymerization of poly(methyl methacrylate) (PMMA)?
A6: Research indicates that increasing the ratio of UnNa to SDS during PMMA polymerization leads to smaller and more uniform particles. [] This suggests that UnNa plays a crucial role in controlling particle nucleation and growth. Additionally, increasing the UnNa amount results in a decrease in the glass transition temperature and an increase in mechanical properties of the resulting PMMA, highlighting its influence on the final polymer characteristics. []
Q7: How is sodium undecylenate used in organic synthesis?
A7: Beyond its applications in polymer chemistry, sodium undecylenate can serve as a starting material in organic synthesis. For instance, it can be oxidized to produce sebacic acid, a valuable dicarboxylic acid, using ruthenium tetroxide in conjunction with sodium hypochlorite. [] This reaction highlights the potential of sodium undecylenate as a precursor for synthesizing various other chemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





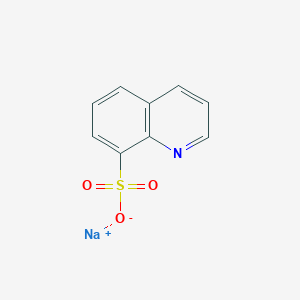
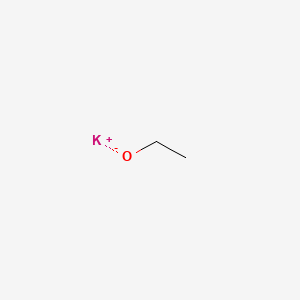
![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)


![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
